3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid
Overview
Description
3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid is a heterocyclic compound with a unique structure that combines a pyridine ring with a pyran ring
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
The interaction of this compound with its targets and the resulting changes are areas of ongoing research .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Biochemical Analysis
Biochemical Properties
3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid plays a significant role in biochemical reactions, particularly as a modulator of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been studied for its interaction with metabotropic glutamate receptor 2 (mGluR2), where it acts as a negative allosteric modulator . This interaction affects the receptor’s function, which is crucial in the context of neurological disorders such as schizophrenia and depression.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with mGluR2 in HEK 293 cells has been shown to modulate calcium mobilization, which is a critical aspect of cellular signaling . Additionally, this compound can affect gene expression related to the receptor’s activity, thereby influencing various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the allosteric site of mGluR2, leading to inhibition of the receptor’s activity . This inhibition is achieved through changes in the receptor’s conformation, which subsequently affects downstream signaling pathways. The compound’s ability to modulate enzyme activity and gene expression is central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, in in vitro studies, the compound’s activity was monitored over time to assess its stability and potential degradation products . These studies are crucial for understanding the compound’s efficacy and safety in long-term applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that at lower doses, the compound can effectively modulate mGluR2 activity without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand these pathways for effective drug development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . This distribution affects the compound’s localization and accumulation in target tissues, influencing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles within the cell, where it can exert its effects. This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating the mixture to reflux in a solvent such as dioxane or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent, temperature, and catalyst is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
- 3,4-Dihydro-2H-pyrano[3,2-B]pyridine-8-carboxylic acid
- 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-6-ol
- 3,4-Dihydro-2H-pyrano[2,3-B]pyridin-6-amine
Comparison: Compared to these similar compounds, 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid is unique due to its specific carboxylic acid functional group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)7-4-6-2-1-3-13-8(6)10-5-7/h4-5H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECRHVMMLYHHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC(=C2)C(=O)O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208254 | |
Record name | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501208254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260664-03-6 | |
Record name | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501208254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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